N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide
Description
N²-[(3-Chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N²-methylglycinamide is a sulfonamide derivative characterized by a glycinamide backbone substituted with a 3-chloro-4-methoxyphenyl sulfonyl group, a methyl group at the N² position, and a 5-chloro-2-phenoxyphenyl moiety. This compound’s structural complexity arises from its aromatic and sulfonamide functional groups, which are critical for its chemical reactivity and biological interactions. The 3-chloro-4-methoxyphenyl group enhances electron-withdrawing properties, while the phenoxyphenyl substituent contributes to hydrophobic interactions, making it a candidate for drug development targeting enzymes or receptors requiring such binding features .
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(5-chloro-2-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O5S/c1-26(32(28,29)17-9-11-20(30-2)18(24)13-17)14-22(27)25-19-12-15(23)8-10-21(19)31-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIKKQSJSXVXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.
Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 5-chloro-2-phenoxyaniline in the presence of a base to form the sulfonamide.
Introduction of the glycinamide moiety: The final step involves the reaction of the sulfonamide with N-methylglycine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogous sulfonamide derivatives. Below is a detailed analysis, supported by data tables and research findings.
Structural Analogues and Substituent Effects
Key structural variations among similar compounds include halogen substitutions, alkyl/aryl group modifications, and differences in sulfonamide linkages. These changes significantly influence physicochemical properties (e.g., solubility, logP) and biological activity (e.g., binding affinity, selectivity).
Key Research Findings
- Bioactivity: The target compound’s dual chloro substituents (3-chloro-4-methoxyphenyl and 5-chloro-2-phenoxyphenyl) improve binding specificity to hydrophobic enzyme pockets compared to mono-chloro analogues like N²-[(4-chlorophenyl)sulfonyl] derivatives .
- Solubility: The phenoxyphenyl group reduces aqueous solubility (logP ~3.5) relative to compounds with polar substituents (e.g., hydroxy groups; logP ~2.8) .
- Synthetic Feasibility : Multi-step synthesis involving sulfonylation and coupling reactions is required, similar to other glycinamide derivatives .
Pharmacological Profiles
- Toxicity: Chlorinated aromatic rings may increase hepatotoxicity risks compared to non-halogenated analogues, as seen in preclinical studies of similar sulfonamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
